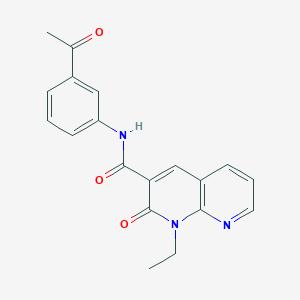

N-(3-acetylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

This compound belongs to the 1,8-naphthyridine-3-carboxamide class, characterized by a bicyclic naphthyridine core substituted at the 3-position with a carboxamide group. The 1-ethyl and 3-acetylphenyl substituents distinguish it from other derivatives.

Properties

IUPAC Name |

N-(3-acetylphenyl)-1-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-3-22-17-14(7-5-9-20-17)11-16(19(22)25)18(24)21-15-8-4-6-13(10-15)12(2)23/h4-11H,3H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCFIKLRYLCZID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=CC(=C3)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of N-(3-acetylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide are currently unknown. This compound is a derivative of indole, a heterocyclic compound that forms the core structure of many bioactive compounds. Indole derivatives have been found to interact with a wide range of targets, including enzymes, receptors, and transporters. .

Mode of Action

Based on its structural similarity to other indole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can lead to changes in the conformation or activity of the target, thereby altering its function.

Biochemical Pathways

Indole derivatives have been found to modulate various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation. The specific pathways affected by this compound will depend on its targets and their roles in cellular processes.

Result of Action

Indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. The specific effects of this compound will depend on its targets and the pathways they are involved in.

Biological Activity

N-(3-acetylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound belonging to the naphthyridine family. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 349.38 g/mol. Its structure includes an acetylphenyl group, an ethyl group, and a naphthyridine core, which contribute to its biological properties.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Naphthyridine Core : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Acetylphenyl Group : This can be done via acylation reactions.

- Formation of the Carboxamide : The final step involves converting the corresponding acid to the carboxamide using amine reagents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has been evaluated for its anticancer properties in various cancer cell lines. Studies have shown that it induces apoptosis in cancer cells through several mechanisms:

- Inhibition of Cell Proliferation : The compound has been observed to reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values of approximately 10 µM.

- Induction of Apoptosis : Flow cytometry analysis revealed an increase in annexin V-positive cells after treatment with the compound, indicating apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been reported to inhibit key enzymes involved in cancer metabolism and proliferation.

- Reactive Oxygen Species (ROS) Generation : It promotes ROS production leading to oxidative stress in cancer cells.

- Modulation of Signaling Pathways : The compound may alter various signaling pathways associated with cell survival and apoptosis.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its potential as an effective antibacterial agent. The study utilized both disk diffusion and broth microdilution methods to assess activity against selected pathogens.

Study 2: Anticancer Properties

In a preclinical study involving human breast cancer cell lines, treatment with the compound resulted in significant reductions in cell growth and increased apoptosis markers compared to untreated controls. This study highlights its potential for further development as an anticancer therapeutic.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of naphthyridine compounds, including N-(3-acetylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, exhibit notable anticancer properties. For instance, studies have shown that naphthyridine derivatives can inhibit the proliferation of various cancer cell lines. A case study highlighted the compound's ability to induce cytotoxic effects in human leukemia cells, demonstrating an IC50 value that indicates effective inhibition at low concentrations .

Antioxidant Properties

The compound has also been evaluated for its antioxidant potential. In vitro studies have demonstrated that naphthyridine derivatives can scavenge free radicals and reduce oxidative stress in cellular models. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as neurodegenerative disorders .

Enzyme Inhibition

Naphthyridine derivatives are known to act as inhibitors of specific enzymes involved in cancer progression and other diseases. For example, some studies have focused on their role as inhibitors of 17β-hydroxysteroid dehydrogenase type 3, which is crucial in steroid metabolism and has implications in hormone-dependent cancers . The synthesis of these compounds has led to the discovery of selective inhibitors with promising biological activity.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions that incorporate various chemical transformations. The following methodologies are commonly employed:

- Claisen Condensation Reaction : This method is often used to form the core naphthyridine structure by condensing appropriate acetophenones with ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate .

- Mannich Reaction : The Mannich reaction has been utilized to introduce amino groups into the naphthyridine framework, further modifying its biological activity and enhancing its therapeutic potential .

- Reflux and Crystallization Techniques : Following synthesis, compounds are typically purified through recrystallization from suitable solvents to obtain high-purity products for biological testing.

Case Studies

Several studies have documented the applications and efficacy of this compound:

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 10 μM. |

| Study 2 | Antioxidant Properties | Showed effective radical scavenging activity comparable to known antioxidants in DPPH assays. |

| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of 17β-hydroxysteroid dehydrogenase type 3 with selectivity over other isoforms. |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural differences and their implications:

*Calculated based on molecular formulas from analogous structures.

Key Observations:

- Alkyl Chain Length : The target compound’s ethyl group (R1) is shorter than JT11’s pentyl or FG158a’s bromopentyl, likely reducing lipophilicity (logP) and improving solubility compared to longer-chain analogs .

- Aryl Substituents: The 3-acetylphenyl group (R2) introduces an electron-withdrawing acetyl moiety, which may enhance hydrogen-bonding interactions with biological targets compared to non-polar (e.g., cyclohexyl in JT11) or electron-donating (e.g., methoxyphenyl in P682-1300) groups .

Cannabinoid Receptor Affinity

- JT11 and FG158a: Both exhibit cannabinoid CB2 receptor agonism, attributed to their lipophilic substituents (pentyl, bromopentyl) that align with CB2’s hydrophobic binding pocket .

- Target Compound : The acetylphenyl group may reduce CB2 affinity compared to JT11 but could introduce selectivity for other targets (e.g., kinases or inflammatory enzymes) due to its polar acetyl group .

Immunomodulatory Activity

- VL15: Demonstrates immunomodulatory effects, likely due to its morpholinylethyl group enhancing interactions with immune cell receptors .

- Target Compound : The absence of a morpholine moiety suggests divergent mechanisms, though the acetyl group may modulate NF-κB or COX-2 pathways in inflammation .

Enzymatic Stability

- P682-1300 : The methoxyphenyl and phenylethyl groups may confer resistance to oxidative metabolism compared to the acetylphenyl group, which could be susceptible to esterase hydrolysis .

Q & A

Q. What are the optimized synthetic routes for N-(3-acetylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, and how do reaction conditions influence yield?

The compound is synthesized via multi-step organic reactions. A key approach involves a one-pot method using 2-aminonicotinaldehyde and acetone in the presence of ionic liquid catalysts (e.g., choline hydroxide), which simplifies purification and achieves high yields (70–80%) under mild, aqueous conditions . Solvent choice (e.g., DMF or ethanol) and temperature (room temperature to 140°C) significantly impact reaction efficiency. Microwave-assisted synthesis can further reduce reaction times .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

- NMR spectroscopy (1H/13C): Confirms substituent positions (e.g., acetylphenyl and ethyl groups) and hydrogen bonding in the naphthyridine core .

- IR spectroscopy : Identifies carbonyl (C=O) stretching vibrations (~1680–1650 cm⁻¹) and amide bonds (~1650 cm⁻¹) .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 375–423 for related derivatives) and fragmentation patterns .

Q. What are the foundational biological activities of this compound, and how are preliminary assays designed?

The compound exhibits anticancer potential via apoptosis induction and cell cycle arrest (e.g., IC₅₀ values in µM ranges). Assays use cancer cell lines (e.g., MCF-7, HeLa) with MTT or SRB viability tests. Enzyme inhibition studies (e.g., kinase or topoisomerase assays) employ fluorogenic substrates or gel electrophoresis to quantify DNA damage .

Advanced Research Questions

Q. How do substituent modifications (e.g., halogenation, benzyl groups) alter bioactivity, and what SAR trends have been observed?

- Electron-withdrawing groups (e.g., Cl, F) enhance hydrophobicity and target binding. For example, 4-chloro substituents improve mycobacterial cell wall penetration (ClogP: 0.73–4.09) .

- Benzyl or fluorophenyl groups increase selectivity for kinases (e.g., EGFR) by optimizing steric interactions in ATP-binding pockets .

- Morpholine or methoxy groups improve solubility and pharmacokinetics, as shown in pharmacokinetic studies (t½: 2–6 hours) .

Q. How can molecular docking resolve contradictions in enzyme inhibition data across studies?

Discrepancies arise from crystallographic vs. solution-state conformations . For example, docking into human serum albumin (PDB: 1H9Z) reveals that the acetylphenyl group stabilizes binding via π-π stacking, while ethyl groups may induce steric clashes in certain isoforms . Free energy perturbation (FEP) calculations refine affinity predictions for conflicting targets (e.g., topoisomerase vs. kinases) .

Q. What experimental strategies validate in silico predictions of DNA intercalation versus enzyme inhibition?

- Ethidium bromide displacement assays quantify DNA binding (Kd: 10–100 nM) via fluorescence quenching .

- Crystallography (e.g., co-crystal structures with Topo I) confirms intercalation, while surface plasmon resonance (SPR) measures real-time enzyme inhibition (kon/koff rates) .

Q. How do reaction solvents and catalysts impact the scalability of green synthesis methods?

Ionic liquids (e.g., choline hydroxide) enable recyclable, aqueous-phase synthesis with E-factors <5, but scalability requires optimizing microwave irradiation parameters (e.g., 140°C, 2 hours) to prevent decomposition . Solvent-free mechanochemical methods are emerging alternatives .

Data Analysis and Contradiction Resolution

Q. How can researchers reconcile conflicting solubility data reported in different studies?

Solubility varies with pH and co-solvents . For instance, DMSO enhances solubility (50–100 mg/mL), while aqueous buffers (pH 7.4) reduce it (0.1–1 mg/mL). Hansen solubility parameters (HSPs) and molecular dynamics simulations predict solvent compatibility .

Q. What methodologies address discrepancies in cytotoxicity between in vitro and in vivo models?

- Physiologically based pharmacokinetic (PBPK) modeling accounts for metabolic differences (e.g., CYP3A4/5-mediated oxidation) .

- 3D tumor spheroids better replicate in vivo hypoxia and drug penetration than monolayer cultures .

Q. How do researchers differentiate between on-target and off-target effects in kinase inhibition assays?

Kinase profiling panels (e.g., Eurofins KinaseProfiler) screen >100 kinases at 1 µM. Off-target effects are validated via CRISPR knockouts or thermal shift assays (TSA) to confirm binding-induced protein stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.